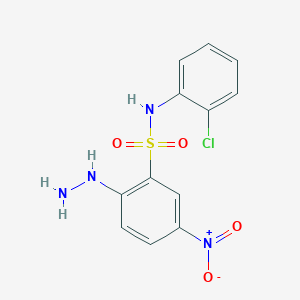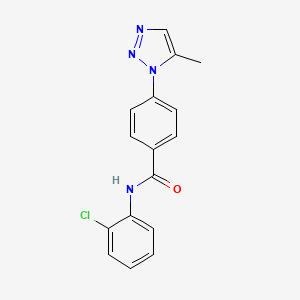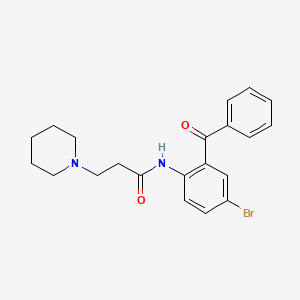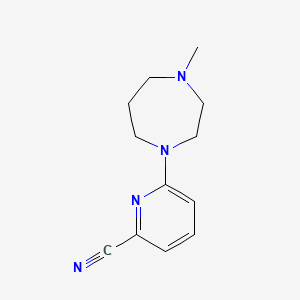
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the class of enamide derivatives. It is a potent and selective agonist of the alpha-2A adrenergic receptor, which is an important target for the treatment of various medical conditions such as hypertension, anxiety, and depression. In
作用機序
CCPA exerts its pharmacological effects by selectively activating the alpha-2A adrenergic receptor. This receptor is widely distributed in the brain and plays a key role in the regulation of various physiological processes such as blood pressure, heart rate, and neurotransmitter release. Activation of the alpha-2A adrenergic receptor by CCPA inhibits the release of norepinephrine, which leads to a decrease in sympathetic nervous system activity and a reduction in blood pressure. In addition, CCPA has been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects. In preclinical studies, CCPA has been shown to reduce blood pressure, heart rate, and sympathetic nervous system activity. It has also been shown to enhance the release of serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects. In addition, CCPA has been shown to improve cognitive function and reduce pain sensitivity.
実験室実験の利点と制限
One of the main advantages of CCPA for lab experiments is its high selectivity for the alpha-2A adrenergic receptor. This allows researchers to study the specific effects of alpha-2A receptor activation without the confounding effects of other receptor subtypes. In addition, CCPA has good pharmacokinetic properties and can be administered orally or intravenously. However, one limitation of CCPA is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on CCPA. One area of interest is the role of CCPA in the regulation of sleep. Preclinical studies have shown that CCPA can increase slow-wave sleep and improve sleep quality. Further research is needed to determine the potential clinical applications of CCPA for the treatment of sleep disorders. Another area of interest is the potential use of CCPA as an adjunct therapy for the treatment of depression and anxiety. Preclinical studies have shown that CCPA has anxiolytic and antidepressant effects, and further research is needed to determine its potential clinical applications in these areas. Finally, there is growing interest in the use of CCPA as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action of CCPA and its potential applications in basic and clinical research.
Conclusion
In conclusion, CCPA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It selectively activates the alpha-2A adrenergic receptor and has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. CCPA has good pharmacokinetic properties and can be administered orally or intravenously. Future research on CCPA may focus on its potential applications in the regulation of sleep, depression, and anxiety, as well as its use as a tool for studying the role of the alpha-2A adrenergic receptor in various physiological and pathological processes.
合成法
The synthesis of CCPA involves the reaction of 3-chlorobenzaldehyde with propan-2-ylamine to form 3-chloro-N-propan-2-ylbenzamide. This intermediate product is then reacted with cyanoacetic acid to form (Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide. The overall synthesis route is shown in Figure 1.
科学的研究の応用
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antihypertensive, and antidepressant effects in preclinical studies. In addition, CCPA has been investigated for its role in the regulation of sleep, pain, and cognitive function.
特性
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)16-13(17)11(8-15)6-10-4-3-5-12(14)7-10/h3-7,9H,1-2H3,(H,16,17)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTCDSUBUDJZSM-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2636746.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)



